
Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI)
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Overview
Description
Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI) is a useful research compound. Its molecular formula is C10H8FNOS and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Biological Activity
Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse sources.
Chemical Structure and Properties
Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI) can be described by its chemical formula and structural characteristics. The presence of a fluorine atom and a benzothiazole moiety contributes to its unique biological activity.
Mechanisms of Biological Activity
-
Antimicrobial Activity :
- Studies have indicated that compounds similar to Ethanone exhibit significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. For example, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
- Antiproliferative Effects :
- Mechanism of Action :
Table 1: Summary of Biological Activities
Detailed Findings
- Antimicrobial Studies : A study showed that Ethanone derivatives had an ID50 against E. coli at 1×10−7 M, indicating potent antibacterial properties . The rapid hydrolysis in growth media was noted as a significant factor influencing the biological effectiveness of these compounds.
- Cancer Research : In vitro assays demonstrated that certain benzothiazole derivatives could significantly inhibit the proliferation of Hela cells with IC50 values ranging from 226 to 242.52 μg/mL, showcasing their potential as anticancer agents .
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that compounds similar to Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI) exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of benzothiazole show effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest potential uses in developing new antimicrobial agents.
Case Study:
A study published in RSC Advances highlighted the synthesis of benzothiazole derivatives and their antimicrobial screening. Compounds were tested against multiple microorganisms, revealing promising results for some derivatives with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis .
2. Anticancer Properties
There is emerging evidence that benzothiazole derivatives possess anticancer activities. The compound's ability to interfere with cancer cell proliferation has been explored in various studies.
Case Study:
A cohort study involving workers exposed to benzothiazole compounds indicated a correlation between exposure and increased incidences of specific cancers, suggesting that these compounds may have both therapeutic and adverse effects depending on dosage and exposure duration .
Agrochemical Applications
Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI) also finds utility in agrochemicals, particularly as a fungicide or herbicide due to its biological activity.
1. Fungicidal Activity
Research has shown that similar benzothiazole compounds exhibit fungicidal properties effective against various plant pathogens.
Data Table: Efficacy Against Plant Pathogens
Toxicological Considerations
While exploring the applications of Ethanone, it is crucial to consider its toxicological profile. Studies have indicated potential risks associated with exposure to benzothiazole compounds, necessitating careful evaluation during development and application.
Case Study:
A comprehensive review indicated an increased risk of bladder cancer among workers exposed to benzothiazole derivatives, emphasizing the need for stringent safety measures in industrial settings .
Properties
CAS No. |
214854-88-3 |
---|---|
Molecular Formula |
C10H8FNOS |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(6-fluoro-5-methyl-1,3-benzothiazol-2-yl)ethanone |
InChI |
InChI=1S/C10H8FNOS/c1-5-3-8-9(4-7(5)11)14-10(12-8)6(2)13/h3-4H,1-2H3 |
InChI Key |
FSJCCDCYNZYGAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1F)SC(=N2)C(=O)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.